![molecular formula C10H7ClN4O3S B2902183 N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 881444-12-8](/img/structure/B2902183.png)
N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Antibacterial Properties
Thiadiazole derivatives have been recognized for their antibacterial capabilities. The presence of the nitro group and the thiadiazole ring in the compound contributes to its potential to act against various bacterial strains. Research has shown that such compounds can be effective in combating bacteria by inhibiting the synthesis of bacterial DNA or proteins, thus preventing their growth and proliferation .
Antioxidant Activity
The antioxidant properties of thiadiazole derivatives are attributed to their ability to scavenge free radicals. This compound, with its specific functional groups, may serve as a potent antioxidant, which is crucial in protecting cells from oxidative stress that can lead to chronic diseases .
Anticancer Applications
Thiadiazole derivatives are also explored for their anticancer activities. They can interact with cancer cell DNA or proteins, leading to apoptosis or cell cycle arrest. The chloro and nitro substituents on the phenyl ring of this compound might enhance its cytotoxicity against cancer cells .
Anti-Inflammatory Effects
The anti-inflammatory effects of thiadiazole derivatives are significant in the treatment of chronic inflammatory diseases. They can inhibit the production of inflammatory cytokines or the activity of enzymes involved in the inflammatory process .
Anti-Alzheimer’s Disease
Thiadiazole compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer’s. They may inhibit enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer’s disease, thereby improving cognitive functions .
Antiviral Activity Against SARS-CoV
The compound has demonstrated potential as a SARS coronavirus 3CL protease inhibitor. It showed remarkable activity against SARS-CoV and human coronavirus (HCoV) 229E replications, reducing the viral titer significantly. This suggests its potential use in developing antiviral drugs, especially targeting proteases that are crucial for viral replication .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3S/c1-5-9(19-14-13-5)10(16)12-6-2-3-7(11)8(4-6)15(17)18/h2-4H,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBYYJSVXWNFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
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